Benzydamine N-oxide hydrogen maleate CAS number and molecular weight.
Benzydamine N-oxide hydrogen maleate CAS number and molecular weight.
An In-Depth Technical Guide to Benzydamine N-oxide Hydrogen Maleate
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Benzydamine N-oxide hydrogen maleate, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's core chemical identity, synthesis, pharmacological significance as a primary metabolite, and the analytical methodologies crucial for its study.
Chemical Identity and Physicochemical Properties
Benzydamine N-oxide is the principal metabolite of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties.[1][2][3] The hydrogen maleate salt form enhances the compound's solubility and stability, making it suitable for laboratory use.[4] Key identifying and physical properties are summarized below.
| Property | Data | Source(s) |
| Product Name | Benzydamine N-oxide hydrogen maleate | [4][5] |
| CAS Number | 72962-60-8 | [4][5][6] |
| Molecular Formula | C₁₉H₂₃N₃O₂·C₄H₄O₄ (Combined: C₂₃H₂₇N₃O₆) | [4][5][6] |
| Molecular Weight | 441.48 g/mol | [5][6] |
| Appearance | White to off-white solid or crystalline powder | [4][5][7] |
| Melting Point | 94-95 °C | [4][5][7] |
| Storage Temperature | 2-8°C | [5][6][7] |
| SMILES String | OC(=O)\C=C/C(O)=O.C([O-])CCCOc1nn(Cc2ccccc2)c3ccccc13 | [5] |
| InChI Key | QFAFNBZWRXPMSY-BTJKTKAUSA-N | [4][5] |
Synthesis and Chemical Reactions
The synthesis of Benzydamine N-oxide hydrogen maleate is a logical, two-step process commencing from its parent compound, Benzydamine. This pathway is fundamental for producing the metabolite as a reference standard for analytical and metabolic studies.
Causality in Synthesis: The primary motivation for this synthesis is to obtain a pure standard of the major metabolite of Benzydamine. This is critical for pharmacokinetic studies, where researchers need to accurately quantify the parent drug and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
The synthesis workflow involves two core reactions:
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N-Oxidation: The tertiary amine group in Benzydamine is oxidized to form the N-oxide. This is a common metabolic pathway for xenobiotics containing tertiary amines.
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Salt Formation: The resulting Benzydamine N-oxide, a weak base, is reacted with maleic acid to form the hydrogen maleate salt, which improves the compound's handling, stability, and solubility characteristics.[4]
Pharmacological Context and Metabolism
Benzydamine N-oxide does not possess the primary pharmacological activity; rather, its significance lies in being the main product of Benzydamine metabolism.[2][3] Understanding this metabolic pathway is crucial for evaluating the parent drug's efficacy and safety profile.
Benzydamine itself is an NSAID that exhibits local anesthetic and analgesic effects, primarily used for inflammatory conditions of the mouth and throat.[1][2] Unlike traditional NSAIDs, it is a weak base and a poor inhibitor of cyclooxygenase (COX) enzymes.[2] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine production and leukocyte-endothelial interactions.[2]
The biotransformation of Benzydamine to its N-oxide metabolite is primarily mediated by the Flavin-containing Monooxygenase (FMO) enzyme system.[8] This metabolic process is a key determinant of the parent drug's clearance and half-life. The N-oxide metabolite can have a longer plasma half-life than the parent Benzydamine compound.[9]
Analytical Methodologies for Quantification
Accurate and sensitive quantification of Benzydamine and its N-oxide metabolite in biological fluids is essential for clinical and preclinical research. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and validated technique for this purpose.[10][11][12]
Expert Insight: The choice of an HPLC method—specifically the detector—is driven by the required sensitivity. For low-concentration samples, such as plasma following topical administration, fluorimetric detection provides superior sensitivity compared to standard UV detection.[5] For toxicological screening or analysis of urine where concentrations are higher, a diode-array detector (DAD) offers sufficient sensitivity while providing spectral data for definitive identification.[11]
Protocol: HPLC-Based Quantification in Biological Fluids
This protocol is a representative methodology synthesized from established literature for the determination of Benzydamine and Benzydamine N-oxide.[5][10][12]
I. Objective: To quantify the concentration of Benzydamine N-oxide in human urine.
II. Materials & Equipment:
-
HPLC system with a UV or Diode-Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Urine samples
-
Benzydamine N-oxide hydrogen maleate reference standard
-
Methanol, Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Solid Phase Extraction (SPE) cartridges
III. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0) in a gradient or isocratic elution. A typical composition could be 60% acetonitrile and 40% buffer.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of Benzydamine N-oxide (can be confirmed using a DAD scan).
-
Injection Volume: 20 µL
IV. Sample Preparation (Self-Validating System):
-
Standard Curve Preparation: Prepare a stock solution of Benzydamine N-oxide hydrogen maleate in methanol. Perform serial dilutions in drug-free urine to create calibration standards across the expected concentration range (e.g., 50 ng/mL to 5000 ng/mL).[10]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards, to validate accuracy and precision.
-
Extraction: a. To 1 mL of urine (standard, QC, or unknown sample), add an internal standard. b. Condition an SPE cartridge according to the manufacturer's instructions. c. Load the sample onto the SPE cartridge. d. Wash the cartridge to remove interferences. e. Elute the analyte with an appropriate solvent (e.g., methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase. This pre-concentration step is crucial for achieving a low limit of quantification (LOQ).[10]
-
Analysis: Inject the prepared samples into the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of unknown samples from this curve. The limit of reliable determination for Benzydamine N-oxide in urine has been reported to be 50 ng/ml.[10]
Applications in Scientific Research
Beyond its role in pharmacokinetic studies of Benzydamine, the N-oxide compound serves specific purposes in biochemical and analytical research:
-
Enzyme Activity Probe: The N-oxygenation of Benzydamine is a specific reaction catalyzed by FMOs. Therefore, using Benzydamine as a substrate and measuring the formation of Benzydamine N-oxide provides a reliable method for assessing FMO activity in various tissue preparations, such as liver microsomes.[8]
-
Spectroscopic Analysis: As a purified chemical entity, it is used as a reference standard in various spectroscopic analyses to confirm the identity of the metabolite in test samples.[4][5]
-
Metabolite Synthesis Studies: It is used as a target molecule in the development and optimization of biocatalytic systems, for instance, using engineered E. coli cells to synthesize drug metabolites.[4]
Safety and Handling
Benzydamine N-oxide hydrogen maleate requires careful handling in a laboratory setting. It is classified as an irritant.
-
GHS Classification: Warning[5]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves and eye protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Personal Protective Equipment (PPE): Use of an N95 dust mask, eye shields, and gloves is recommended.[5]
References
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Benzydamine N-oxide | C19H23N3O2 | CID 65465 . PubChem. [Link]
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Baldock, G. A., et al. (1990). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography . Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 113-123. [Link]
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Benzydamine | C19H23N3O | CID 12555 . PubChem. [Link]
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Sereda, G., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action . Future Microbiology. [Link]
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Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 . PubChem. [Link]
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Chorna, O., & Georgiyants, V. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS . ScienceRise: Pharmaceutical Science. [Link]
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Pharmacology of benzydamine . ResearchGate. [Link]
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Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs . ScienceRise: Pharmaceutical Science, (6(34)), 4-13. [Link]
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Benzydamine n-oxide hydrogen maleate (C19H23N3O2) . PubChemLite. [Link]
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BENZYDAMINE . Probes & Drugs Portal. [Link]
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